molecular formula C44H65N9O8S B15073996 N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide

N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide

Cat. No.: B15073996
M. Wt: 880.1 g/mol
InChI Key: AGOXFXPUYOHJQY-OTGBHNIOSA-N
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Description

N’-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide is a complex organic compound with a highly intricate structure

Preparation Methods

The synthesis of N’-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of chiral amino acids and various protecting groups to ensure the correct stereochemistry. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

N’-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers.

Properties

Molecular Formula

C44H65N9O8S

Molecular Weight

880.1 g/mol

IUPAC Name

N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide

InChI

InChI=1S/C44H65N9O8S/c1-29(2)39(53-37(55)19-11-5-10-18-36(54)46-3)43(60)52-34(17-13-26-47-44(45)61)41(58)49-32-22-20-30(21-23-32)28-62-27-12-6-9-16-33(40(57)48-31-14-7-4-8-15-31)51-42(59)35-24-25-38(56)50-35/h4,7-8,14-15,20-23,29,33-35,39H,5-6,9-13,16-19,24-28H2,1-3H3,(H,46,54)(H,48,57)(H,49,58)(H,50,56)(H,51,59)(H,52,60)(H,53,55)(H3,45,47,61)/t33-,34-,35+,39-/m0/s1

InChI Key

AGOXFXPUYOHJQY-OTGBHNIOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CSCCCCC[C@@H](C(=O)NC2=CC=CC=C2)NC(=O)[C@H]3CCC(=O)N3)NC(=O)CCCCCC(=O)NC

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CSCCCCCC(C(=O)NC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)NC(=O)CCCCCC(=O)NC

Origin of Product

United States

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